Tetrabenzo(a,c,g,s)heptaphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Tetrabenzo(a,c,g,s)heptaphene typically involves the cyclization of precursor compounds under specific reaction conditions. One common synthetic route includes the use of palladium-catalyzed cyclization reactions . The reaction conditions often involve high temperatures and the presence of specific catalysts to facilitate the formation of the polycyclic structure . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield and purity.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Tetrabenzo(a,c,g,s)heptaphene has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons . In industry, it is used in the production of advanced materials and as a precursor for the synthesis of other complex organic compounds .
Wirkmechanismus
The mechanism of action of Tetrabenzo(a,c,g,s)heptaphene involves its interaction with specific molecular targets and pathways. Its polycyclic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Tetrabenzo(a,c,g,s)heptaphene can be compared with other polycyclic aromatic hydrocarbons such as benzo[a]pyrene and coronene . While these compounds share similar structural features, this compound is unique due to its specific arrangement of benzene rings and its distinct chemical properties . This uniqueness makes it a valuable compound for studying the behavior of polycyclic aromatic hydrocarbons and their applications in various fields .
Eigenschaften
CAS-Nummer |
62662-49-1 |
---|---|
Molekularformel |
C46H26 |
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
undecacyclo[24.20.0.02,23.04,21.06,19.07,12.013,18.028,45.030,43.031,36.037,42]hexatetraconta-1(46),2,4,6(19),7,9,11,13,15,17,20,22,24,26,28,30(43),31,33,35,37,39,41,44-tricosaene |
InChI |
InChI=1S/C46H26/c1-5-13-37-33(9-1)35-11-3-7-15-39(35)45-25-31-21-41-27(19-29(31)23-43(37)45)17-18-28-20-30-24-44-38-14-6-2-10-34(38)36-12-4-8-16-40(36)46(44)26-32(30)22-42(28)41/h1-26H |
InChI-Schlüssel |
DRXGDYLSMFVWTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=C6C=CC7=CC8=CC9=C(C=C8C=C7C6=CC5=C4)C1=CC=CC=C1C1=CC=CC=C19 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.